Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

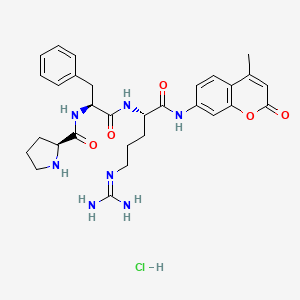

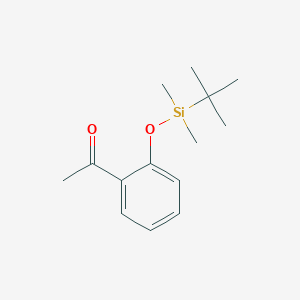

Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride, also known as PFR-AMC, is a fluorogenic substrate . It has been used in kinetic experiments to measure the enzymatic activity of factor XII, to measure the activity of generated plasma kallikrein using a Spectramax plate reader, and to determine the cathepsin A (CatA) inhibitor selectivity against various proteases .

Molecular Structure Analysis

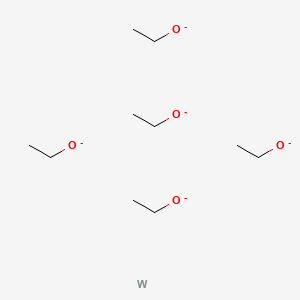

The empirical formula of Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is C30H37N7O5 · C2H4O2 . Its molecular weight is 635.71 . The structure includes a peptide chain and a 7-amido-4-methylcoumarin group .Chemical Reactions Analysis

Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride acts as a substrate for various enzymes. It has been used as a fluorogenic substrate in enzymatic reactions involving factor XII, plasma kallikrein, and various proteases .Physical And Chemical Properties Analysis

Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in methanol at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . It should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Enzyme Specificity and Substrate Development : It is used as a fluorogenic peptide substrate for various proteases. For example, Pro-Phe-Arg-MCA is specifically hydrolyzed by pancreatic and urinary kallikreins, showcasing its utility in studying enzyme specificity (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).

Renin Activity Assay : A fluorometric assay using Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride derivatives as a substrate has been developed to test renin activity, demonstrating its use in rapid and sensitive detection of renin levels (Murakami, Ohsawa, Hirose, Takada, & Sakakibara, 1981).

Photometric Method for Enzyme Activity Determination : This compound, when hydrolyzed, produces 7-amino-4-methylcoumarin, which can be estimated not only fluorometrically but also photometrically. This expands its application to different methods of measuring enzyme activities (Pozdnev, Rabinovich, & Paskhina, 1990).

Study of Blood-Clotting Proteases : It has been used in the development of highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases, aiding in the study of these critical enzymes (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).

Protease Research in Parasitic Organisms : The compound has been used to study proteolytic activities in parasitic organisms like Trypanosoma brucei, providing insights into their survival and infection mechanisms (Boutignon, Huet-Duvillier, Demeyer, Richet, & Degand, 1990).

Neuropeptide Precursor Processing : In a study on prohormone convertases, Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride derivatives were used to analyze the specificity of these enzymes in the cleavage of neuropeptide precursors (Johanning, Juliano, Juliano, Lazure, Lamango, Steiner, & Lindberg, 1998).

Analysis of Proteolytic Enzymes in Parasitic Copepods : The compound was used to detect protease activity in parasitic copepods, illustrating its utility in understanding the digestive and invasive mechanisms of these organisms (Perkins, Haley, & Rosenblatt, 1997).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFPUTDFLKFOBA-NYTZCTPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6,8-dihydroimidazo[4,5-e][1,3]benzothiazole-7-thione](/img/structure/B568176.png)

![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568186.png)